REACTION_CXSMILES
|
S(O[CH:12]([C:14]1([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:19][O:18][CH2:17][O:16][CH2:15]1)[CH3:13])(C1C=CC(C)=CC=1)(=O)=O.C1CCN2C(=NCCC2)CC1>CCOCC>[CH2:23]([O:22][C:20]([C:14]1([CH:12]=[CH2:13])[CH2:19][O:18][CH2:17][O:16][CH2:15]1)=[O:21])[CH3:24]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to rt
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ether 30:1 to 20:1
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure (45-49° C./0.3 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(COCOC1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |